

FT-IR analysis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

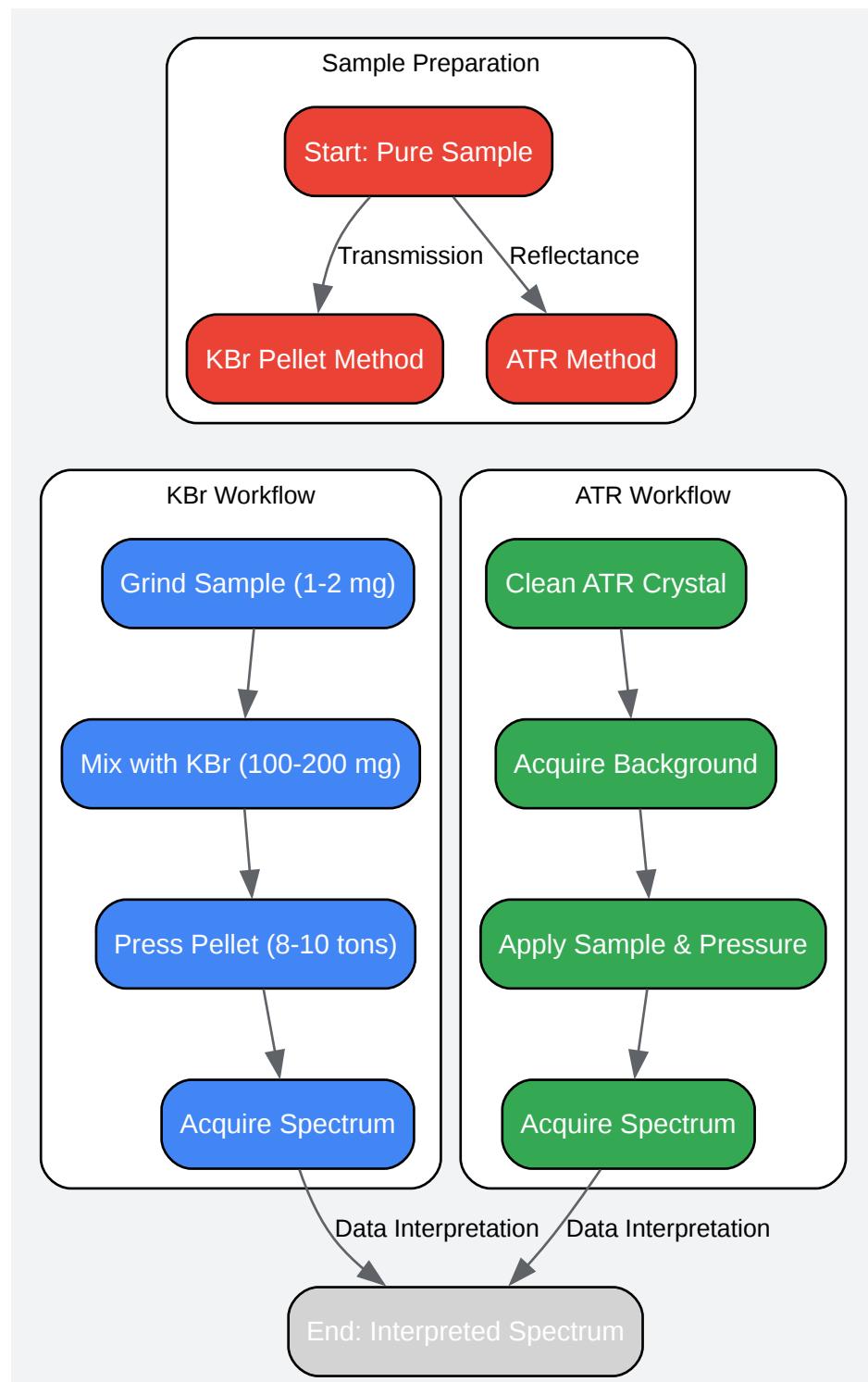
Compound Name: (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

Cat. No.: B075690

[Get Quote](#)

An In-Depth Technical Guide to the FT-IR Analysis of **(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one**

Abstract


(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is a β -enaminone, a class of organic compounds characterized by a conjugated N-C=C-C=O system.^[1] This structural motif imparts unique electronic and reactive properties, making it a valuable building block in organic synthesis and a scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents, including potential antimicrobial and anticancer drugs.^[1] Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such compounds. It provides a rapid, non-destructive, and highly specific molecular fingerprint, allowing for the unambiguous identification of key functional groups. This guide offers a comprehensive, in-depth exploration of the FT-IR analysis of **(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one**, tailored for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols for sample preparation, and present a detailed interpretation of the compound's infrared spectrum, grounded in authoritative spectroscopic principles.

Molecular Structure and Key Vibrational Moieties

A thorough FT-IR analysis begins with a fundamental understanding of the molecule's structure. The IUPAC name for the compound is **(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one**, with the molecular formula $C_{11}H_{13}NO$.^{[1][2]} Its structure is characterized by a unique electronic "push-pull" system, where the electron-donating dimethylamino group pushes electron density through the conjugated π -system to the electron-withdrawing carbonyl group. ^[1] This conjugation is critical as it significantly influences the vibrational frequencies of the involved functional groups.

The primary functional groups amenable to FT-IR analysis are:

- Aromatic Ring: A monosubstituted phenyl group.
- α,β -Unsaturated Ketone: A carbonyl group (C=O) conjugated with a carbon-carbon double bond (C=C).
- Enamine System: A tertiary amine (dimethylamino group) attached to a vinyl carbon.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 1201-93-0 [smolecule.com]
- 2. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FT-IR analysis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075690#ft-ir-analysis-of-e-3-dimethylamino-1-phenylprop-2-en-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com